![molecular formula C21H15FN2OS B2749517 N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 306980-73-4](/img/structure/B2749517.png)
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide” is a chemical compound widely used in scientific research due to its unique properties. It has a linear formula of C18H16N2OS .
Synthesis Analysis
The synthesis of cyanoacetamides like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N2OS/c1-12-2-7-16 (8-3-12)22-17-9-6-15 (10-14 (17)11-19)20-18 (21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3, (H,20,21) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Insecticidal Activity
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide has been studied for its potential applications in the field of pest management. Research indicates that compounds with similar structures demonstrate significant insecticidal activity, especially against lepidopterous pests. These compounds are characterized by their unique chemical structures, which include novel substituents that contribute to their high efficacy. The mode of action of these insecticides is distinct from that of commercially available products, making them an interesting subject for further investigation in the management of pest resistance and integrated pest management programs (Tohnishi et al., 2005).
Material Science Applications
The compound under discussion is part of a broader class of chemicals explored for their applications in material science, particularly in the synthesis of polymeric materials. Studies have been conducted on similar thiophenyl-substituted compounds for the development of transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for advanced optical applications. The research focuses on optimizing these materials for specific properties such as transparency, colorlessness, and high refractive indices, which are desirable in various high-performance applications (Tapaswi et al., 2015).
Antileukotrienic Agents
Compounds similar to this compound have been synthesized as potential antileukotrienic agents. The synthesis processes involve overcoming challenges related to the low reactivity of certain aryl bromides and the preservation of sulfanyl groups during hydrogenation. These compounds have been evaluated for their antiplatelet activity and could represent a new class of drugs for the treatment of conditions mediated by leukotrienes, highlighting the diversity of potential medical applications for these chemical structures (Jampílek et al., 2004).
Antimicrobial Properties
Research into sulfanilamide derivatives, which share structural similarities with this compound, has explored their potential antimicrobial properties. These studies aim to understand the impact of introducing various functional groups on the antimicrobial efficacy of these compounds. While some derivatives have shown limited antibacterial activity, the exploration of these chemical structures continues to provide valuable insights into the design of new antimicrobial agents (Lahtinen et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-14-4-2-3-5-19(14)26-20-11-10-18(12-16(20)13-23)24-21(25)15-6-8-17(22)9-7-15/h2-12H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSXQBZUHQXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
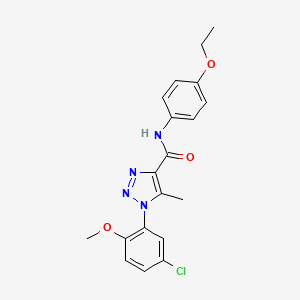
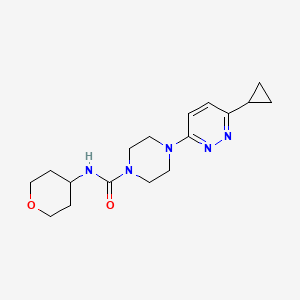

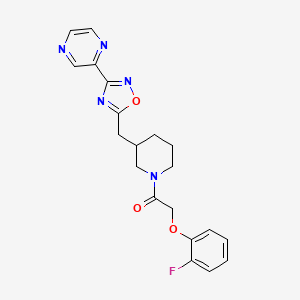
![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)
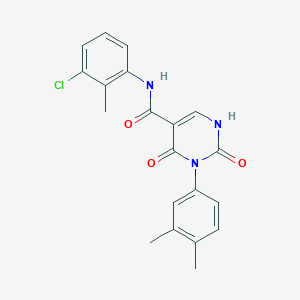
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)


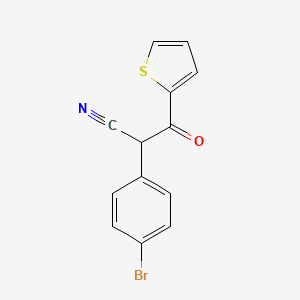
![N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2749451.png)
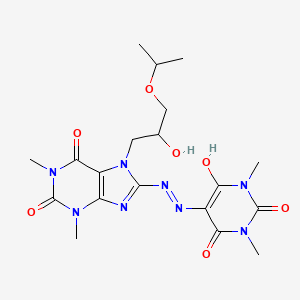
![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)
